Pinol

Boiling point Physical property Distillation

Pinol (CAS 2437-97-0), systematically named 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene, is a bicyclic monoterpenoid ether with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. It is a naturally occurring compound isolated from lime oil (Citrus aurantifolia) and detected in citrus, where it serves as a potential dietary biomarker.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 2437-97-0
Cat. No. B1619403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinol
CAS2437-97-0
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CCC2CC1OC2(C)C
InChIInChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3
InChIKeySKBXVAOMEVOTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinol (CAS 2437-97-0): A Bicyclic Monoterpenoid Ether for Synthesis and Biomarker Research


Pinol (CAS 2437-97-0), systematically named 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene, is a bicyclic monoterpenoid ether with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is a naturally occurring compound isolated from lime oil (Citrus aurantifolia) and detected in citrus, where it serves as a potential dietary biomarker . Structurally classified as a tetrahydrofuran derivative, pinol features a unique oxabicyclo[3.2.1]octene scaffold that distinguishes it from the more common p-menthane and pinane monoterpenoids . Pinol is valued as a chiral building block in organic synthesis and as a target product in the catalytic isomerization of α-pinene oxide, a key reaction in the biorenewable fragrance and fine-chemical value chain .

Why Pinol Cannot Be Interchanged with Common Monoterpenes Like α-Pinene, Carveol, or Sobrerol


Although pinol shares the same molecular formula (C₁₀H₁₆O) with several common monoterpenes—including α-pinene, campholenic aldehyde, trans-carveol, and limonene oxide—these structural isomers exhibit profoundly different physicochemical properties that preclude simple interchange in procurement or formulation. Pinol's ether-bridged oxabicyclo[3.2.1]octene architecture imparts a boiling point (183–184 °C at 760 mmHg) that is approximately 25 °C higher than α-pinene (~156 °C) and over 40 °C lower than trans-carveol (~226 °C) , directly affecting distillation, vapor-pressure behavior, and handling parameters. Its predicted logP of approximately 3.09 and estimated water solubility of 0.88 g/L position pinol as more lipophilic than trans-sobrerol (a diol with higher water solubility) yet less volatile than α-pinene, demanding compound-specific solvent systems and storage conditions. In catalytic synthesis, pinol is formed as a distinct chemoselectivity outcome from α-pinene oxide isomerization—requiring polar, weakly basic solvents (e.g., acetone) to achieve high yield, whereas campholenic aldehyde (the dominant commercial product) preferentially forms in non-polar, non-basic media . These divergent physical, partitioning, and synthetic-access characteristics mean that substituting pinol with a generic C₁₀H₁₆O isomer will lead to measurable deviations in boiling range, extraction behavior, and catalytic process outcomes.

Head-to-Head Quantitative Differentiation of Pinol Against Its Closest Structural Analogs


Boiling Point and Distillation Profile Differentiation: Pinol vs. p-Menthane and Pinane Monoterpenes

Pinol's boiling point of approximately 183.5 °C at 760 mmHg lies in a narrow property window that differentiates it from every major C₁₀H₁₆O isomer sharing the p-menthane or pinane skeleton. α-Pinene boils at 155–157 °C (Δ ~−27 °C) ; campholenic aldehyde boils at approximately 202 °C at 760 mmHg (Δ ~+18 °C) ; trans-carveol boils at 226–227 °C (Δ ~+43 °C) ; and limonene oxide (mixture of cis/trans) boils at 198 °C at 760 mmHg (Δ ~+15 °C) . This intermediate boiling point, combined with pinol's density of 0.949 g/cm³ , provides a practical, quantifiable separation window for fractional distillation—pinol co-distills with neither the lighter α-pinene fraction nor the heavier carveol fraction.

Boiling point Physical property Distillation Purification Thermal stability

Catalytic Synthesis Selectivity: Pinol as a Solvent-Controlled Major Product from α-Pinene Oxide

In the Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW)-catalyzed isomerization of α-pinene oxide, pinol can be obtained as the major product in 60–80% yield when acetone is used as solvent . This represents a substantial selectivity improvement over earlier processes where campholenic aldehyde dominated the product distribution. In a separate heterogeneous process using the same CsPW catalyst in acetone, pinol was achieved as the major product with 50% selectivity at complete substrate conversion, with campholenic aldehyde as the only co-product of relevant concentration; the combined pinol + campholenic aldehyde selectivity reached 70% . By contrast, the same α-pinene oxide substrate, when reacted with Ti-MCM-22 catalyst in toluene, delivers campholenic aldehyde with up to 96% selectivity , and trans-carveol synthesis over solid acid catalysts achieves a maximum reported yield of only 45% . Pinol therefore represents a synthetically accessible but mechanistically distinct outcome from the same biorenewable starting material.

Catalytic isomerization Chemoselectivity α-Pinene oxide Heteropoly acid Solvent effect

Partition Coefficient and Membrane-Localization Profile: Pinol vs. Hydroxylated Analogs

Pinol exhibits a predicted logP of 3.09 (ALOGPS) or 2.11 (ChemAxon), with an estimated water solubility of 0.88 g/L . This moderate-to-high lipophilicity places pinol in a distinct partitioning regime compared to its hydroxylated C₁₀ analogs. trans-Sobrerol (C₁₀H₁₈O₂, a diol, MW 170.25) possesses two hydrogen-bond donors and is substantially more water-soluble, reflected in its higher melting point (130–132 °C) and boiling point (270–271 °C) . trans-Carveol (C₁₀H₁₆O, a monohydroxy alcohol) has a density of 0.958 g/cm³ and is described as slightly water-soluble . The structural consequence is that pinol, lacking any hydrogen-bond donor groups and possessing only a single ether oxygen as H-bond acceptor, is predicted to localize primarily in cellular membranes (based on logP) , whereas sobrerol's diol functionality confers aqueous-phase and mucus-membrane compatibility consistent with its established use as a mucolytic drug. This differential partitioning is critical for applications where tissue or membrane targeting is desired versus those requiring aqueous bioavailability.

LogP Lipophilicity Membrane partitioning ADME prediction Drug-likeness

Natural Occurrence Profile: Pinol as a Citrus-Specific Biomarker vs. Ubiquitous Pinene Isomers

Pinol has been specifically isolated and identified from lime oil (Citrus aurantifolia) and is detected in citrus species . This narrow, citrus-confined natural occurrence contrasts sharply with α-pinene and β-pinene, which are pervasive across conifer turpentines (~60–85% of Pinus spp. essential oils) and numerous non-citrus botanicals . Pinol represents a trace-to-minor constituent in lime oil, whereas α-pinene is a dominant, bulk-commodity monoterpene available at multi-ton scale . In essential oil chemotyping studies, pinol is reported at trace levels (tr, <0.1%) in Eucalyptus and Pinus species but is consistently absent from the major volatile profiles of these oils . This specificity makes pinol a candidate authenticity marker for lime oil and citrus-derived products, whereas α-pinene's ubiquity precludes its use as a varietal discriminator.

Natural occurrence Essential oil Biomarker Citrus Lime oil Food authenticity

Chemical Scaffold Uniqueness: The 6-Oxabicyclo[3.2.1]oct-3-ene Core as a Synthetic Entry Point

Pinol is distinguished at the scaffold level by its 6-oxabicyclo[3.2.1]oct-3-ene core—a bridged ether containing a trisubstituted olefin embedded in a bicyclic framework . This scaffold is structurally non-equivalent to the pinane (bicyclo[3.1.1]heptane) core of α-pinene and β-pinene, the p-menthane monocyclic core of limonene and carveol, or the cyclopentene carboxaldehyde motif of campholenic aldehyde. The oxabicyclo[3.2.1]octene fragment is specifically noted in the patent and synthetic literature as a substructure associated with herbicidal activity and drug-carrier applications . The scaffold's ring strain and stereoelectronic properties make pinol a versatile chiral intermediate: functionalized pinols serve as precursors to (3R,4R)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol and related derivatives with documented herbicidal activity . No other common monoterpene isomer of formula C₁₀H₁₆O provides this same oxabicyclo[3.2.1]octene architecture, giving pinol a structurally addressable niche in medicinal chemistry and agrochemical lead optimization programs.

Chemical scaffold Building block Chiral intermediate Oxabicyclo Diels-Alder Drug carrier

Regulatory and Safety Classification: Pinol's Exclusion from FEMA GRAS and Food Chemicals Codex vs. Approved Flavor Compounds

Despite its natural occurrence in lime oil and citrus, pinol carries a regulatory classification that differentiates it from many structurally related monoterpenes. The Good Scents Company and Perflavory databases both state: 'Recommendation for pinol fragrance usage levels up to: not for fragrance use' and 'Recommendation for pinol flavor usage levels up to: not for flavor use' . Pinol is not listed in the Food Chemicals Codex . This stands in contrast to campholenic aldehyde (FEMA 3592) and trans-carveol (FEMA 2247), which carry approved flavor-use status. Pinol is, however, EINECS-listed (219-446-4) with a completed REACH pre-registration , confirming its recognized status as an existing chemical substance in the EU inventory. Its exclusion from FEMA GRAS and food-use recommendations is a critical differentiator that downstream formulators must consider when selecting between pinol and approved flavor-grade monoterpene isomers for consumable product applications.

Regulatory status FEMA GRAS Food Chemicals Codex Flavor use Safety assessment EINECS

Where Pinol Adds Measurable Value: Key Research and Industrial Application Scenarios


Selective Synthesis of C₁₀ Oxyterpene Fragrance Intermediates from Biorenewable α-Pinene Oxide

For fine-chemical manufacturers operating α-pinene oxide isomerization processes, pinol represents a high-value product accessible in 60–80% yield using Cs₂.₅H₀.₅PW₁₂O₄₀ heteropolyacid catalyst in acetone solvent, exceeding the yields reported for alternative para-menthenic products such as trans-carveol (≤45%) . The heterogeneous nature of the CsPW catalyst enables recovery and reuse without activity or selectivity loss . Pinol's boiling point of ~183.5 °C is sufficiently separated from the other major co-product—campholenic aldehyde (~202 °C )—to permit fractional distillation as a purification strategy. This scenario is recommended when the process solvent is acetone and a weakly basic, polar medium is employed, conditions under which pinol (rather than campholenic aldehyde or trans-carveol) becomes the kinetically and thermodynamically favored product.

Citrus Essential Oil Authentication and Adulteration Detection Using Pinol as a Specificity Marker

Analytical laboratories tasked with verifying the authenticity of lime oil (Citrus aurantifolia) and citrus-derived products can leverage pinol as a high-specificity volatile marker. Unlike α-pinene, which is abundant (60–85%) and ubiquitous across conifer turpentines, pinol is isolated from and predominantly associated with citrus species and is absent from conifer-derived essential oils at meaningful concentrations . Pinol's Kovats retention index on non-polar columns is well-characterized , enabling its targeted quantification via GC-MS or MDGC without interference from co-eluting pinene isomers. The presence of pinol in a sample at expected trace levels (tr–0.1%) helps confirm genuine citrus origin, while its absence in a product claiming lime oil content can flag potential adulteration with cheaper conifer-derived terpene fractions.

Medicinal Chemistry and Agrochemical Probe Design Using the 6-Oxabicyclo[3.2.1]oct-3-ene Scaffold

For medicinal chemistry groups seeking novel, chiral, sp³-rich building blocks, pinol provides a pre-assembled 6-oxabicyclo[3.2.1]oct-3-ene scaffold that is not accessible from the more common pinane or p-menthane frameworks . This scaffold has been cited in connection with herbicidal activity . Functionalized pinols, such as (3R,4R)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol, have been synthesized from α-pinene in one step and structurally characterized by X-ray crystallography, confirming the scaffold's suitability for SAR exploration . Pinol's zero hydrogen-bond donor count, moderate topological polar surface area (~9.2 Ų) , and predicted logP of 2.1–3.1 place it in a physicochemical property space consistent with CNS-drug-like or membrane-targeted probe design. Procurement of enantiopure or racemic pinol as a starting material, rather than undertaking de novo scaffold construction, represents a significant synthetic-efficiency advantage.

Non-Food Research Applications Where Regulatory Exclusion Is Irrelevant

Pinol's explicit regulatory exclusion from fragrance and flavor use—'not for fragrance use' and 'not for flavor use' per authoritative industry databases—means it is unsuitable for consumable product development . However, this same exclusion makes pinol a legally unambiguous and lower-regulatory-burden choice for non-food research applications including: herbicide lead development exploiting the herbicidally active oxabicyclooctane pharmacophore ; mechanistic studies of monoterpene epoxide isomerization pathways ; synthesis of chiral intermediates where food-grade status is not required; and drug-carrier or prodrug design leveraging the oxabicyclooctene fragment . In these scenarios, pinol's EINECS listing (219-446-4) and REACH pre-registration confirm its recognized chemical identity within the EU while its FEMA/FCC non-listing imposes no additional regulatory compliance cost for non-consumable applications.

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